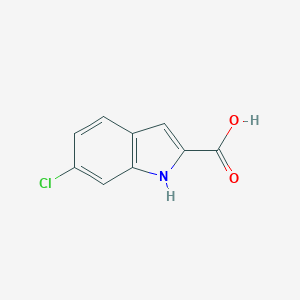

6-Chloro-1H-indole-2-carboxylic acid

Descripción general

Descripción

6-Chloro-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

6-Chloroindole-2-carboxylic acid, like other indole derivatives, has been found to interact with a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives allows them to form hydrogen bonds with these targets, often inhibiting their activity .

Mode of Action

It is known that indole derivatives can bind with high affinity to multiple receptors . This binding can lead to changes in the function of the target proteins or enzymes, often resulting in their inhibition .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of 6-Chloroindole-2-carboxylic acid’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include the inhibition of certain enzymes or proteins, leading to changes in cellular function.

Análisis Bioquímico

Cellular Effects

Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Chloroindole-2-carboxylic acid could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that 6-Chloroindole-2-carboxylic acid may exert its effects at the molecular level through binding interactions with biomolecules .

Metabolic Pathways

Gut microbiota is known to be involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .

Actividad Biológica

6-Chloro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound (C9H6ClNO2) features a chloro substituent on the indole ring, enhancing its reactivity and biological properties. The carboxylic acid group plays a crucial role in its interaction with biological targets, influencing solubility and binding affinity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : Indole derivatives are known to bind with high affinity to various receptors, including those involved in cancer proliferation and apoptosis regulation .

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenases (COX), which are critical in inflammatory processes .

- Antioxidant Activity : It exhibits antioxidant properties, contributing to its protective effects against oxidative stress .

Anticancer Activity

Research indicates that this compound may have significant anticancer properties. It has been studied for its ability to inhibit growth in various cancer cell lines:

The presence of the chloro group is believed to enhance its cytotoxicity compared to other indole derivatives.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial membranes and inhibiting key metabolic pathways, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects through COX inhibition:

These findings suggest that the compound could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic contexts:

- Cancer Therapeutics : A study focused on the synthesis of indole derivatives revealed that compounds similar to this compound exhibited potent antiproliferative activity against breast and lung cancer cell lines, suggesting a promising avenue for drug development .

- Antimicrobial Research : In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

- Inflammation Models : Animal studies showed that administration of the compound resulted in reduced inflammation markers, supporting its use in treating inflammatory disorders .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

6-Chloro-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in developing drugs targeting neurological disorders and inflammatory diseases.

Key Insights:

- Cyclooxygenase Inhibitors: Research has demonstrated that derivatives of this compound can serve as potent inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. These inhibitors have potential applications in treating conditions like arthritis and other inflammatory syndromes .

- Neuropharmacology: Studies have indicated that derivatives of this compound exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating agrochemicals, including herbicides and fungicides.

Key Insights:

- Herbicide Development: The compound's structural properties allow it to act effectively against specific weed species, leading to enhanced crop yields .

- Fungicide Applications: Its efficacy in controlling fungal pathogens has been demonstrated in various field trials, showcasing its potential to improve plant health and productivity .

Biochemical Research

Researchers employ this compound in various biochemical studies, particularly concerning enzyme inhibition and receptor binding.

Key Insights:

- Enzyme Inhibition Studies: The compound has been used to explore the mechanisms of enzyme inhibition, contributing to the understanding of metabolic pathways and potential therapeutic targets .

- Receptor Binding Affinity: Investigations into receptor interactions have revealed its potential as a lead compound for developing new therapeutic agents targeting specific biological pathways .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science.

Key Insights:

- Polymer Development: This compound is involved in synthesizing advanced materials such as polymers and coatings, which exhibit desirable mechanical and thermal properties .

- Nanotechnology Applications: Its incorporation into nanomaterials has been explored for enhancing the performance of electronic devices and sensors .

Analytical Chemistry

In analytical chemistry, this compound is utilized in various techniques for separating and identifying complex mixtures.

Key Insights:

- Chromatography: The compound is frequently employed in chromatographic techniques to analyze biological samples, aiding researchers in identifying metabolites and drug compounds .

Data Tables

Análisis De Reacciones Químicas

Esterification and Hydrolysis

The carboxylic acid group readily undergoes esterification. For example, treatment with methanol under acidic conditions forms methyl 6-chloro-1H-indole-2-carboxylate . Conversely, hydrolysis of the methyl ester back to the carboxylic acid is achieved using NaOH in methanol/water at 50°C .

Reaction Scheme:

Amide Formation

The carboxylic acid reacts with amines via coupling agents (e.g., EDCl/HOBt) to form carboxamides. For instance, coupling with 4-(piperidin-1-yl)phenethylamine yields 6-chloro- N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, a cannabinoid receptor modulator .

Key Conditions:

Electrophilic Substitution

The electron-rich indole ring undergoes electrophilic substitution, primarily at positions 3 and 5.

-

Formylation (Vilsmeier-Haack):

Reaction with POCl₃/DMF introduces a formyl group at position 3, yielding 3-formyl-6-chloro-1H-indole-2-carboxylic acid .Conditions:

-

Mannich Reaction:

Reacting with formaldehyde and morpholine introduces a morpholinomethyl group at position 3 .Product:

Halogenation

The indole ring can undergo further halogenation. For example, bromination at position 5 using NBS (N-bromosuccinimide) generates 5-bromo-6-chloro-1H-indole-2-carboxylic acid.

Conditions:

-

NBS, DMF, RT.

-

Yield: ~65%.

Substitution at the Chloro Group

The chloro substituent at position 6 participates in nucleophilic aromatic substitution (SNAr) under specific conditions.

Example:

Reaction with sodium methoxide in DMSO replaces Cl with OMe, forming 6-methoxy-1H-indole-2-carboxylic acid.

Conditions:

-

NaOMe, DMSO, 100°C, 12h.

-

Yield: ~50%.

Reduction of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol via a two-step process:

Reaction Scheme:

Oxidation

Oxidation of the indole ring with KMnO₄ in acidic conditions produces quinone derivatives, though this reaction is less common due to ring instability under strong oxidants .

Cyclization Reactions

The carboxylic acid participates in cyclocondensation reactions. For example:

-

Triazinoindole Formation:

Reaction with thiolactic acid forms 6-chloro triazino[4,5-a]indol-1(2H)-one .Conditions:

Salt Formation

The carboxylic acid forms salts with bases (e.g., NaOH, NaHCO₃), enhancing solubility for pharmaceutical applications .

Example:

Mechanistic Insights

-

Electrophilic Substitution: Directed by the electron-rich indole ring, with regioselectivity influenced by the carboxylic acid’s electron-withdrawing effect .

-

SNAr at C6: The chloro group’s activation by the indole ring’s electron-withdrawing substituents facilitates substitution under basic conditions.

This compound’s versatility in reactions underpins its utility in synthesizing bioactive molecules, including receptor modulators and antimicrobial agents .

Propiedades

IUPAC Name |

6-chloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPSJOSKWKTWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168277 | |

| Record name | 6-Chloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-75-5 | |

| Record name | 6-Chloro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16732-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016732755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.